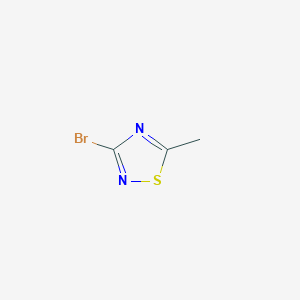

3-Bromo-5-methyl-1,2,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)6-7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKMLPXDJDBSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Methyl 1,2,4 Thiadiazole and Analogues

Established Synthetic Routes for 1,2,4-Thiadiazoles

The construction of the 1,2,4-thiadiazole (B1232254) core can be achieved through several reliable synthetic pathways. These methods often involve the formation of key nitrogen-sulfur bonds and cyclization to yield the aromatic heterocyclic system.

Oxidative Cyclization Approaches for Heterocycle Formation

Oxidative cyclization is a prominent method for synthesizing 1,2,4-thiadiazoles, typically involving the dimerization of thioamides or the reaction of thioamides with other precursors in the presence of an oxidizing agent. acs.org Various oxidants have been employed, including hypervalent iodine reagents, molecular iodine, and copper(II) catalysts. acs.orgrsc.orgrsc.org For instance, the reaction of thioamides can be promoted by iodine to form 3,5-disubstituted-1,2,4-thiadiazoles. acs.org This process involves the formation of a disulfide intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide.

More recently, photocatalytic methods using materials like Cu2O rhombic dodecahedra have been developed for the oxidative cyclization of thioamides, offering a greener alternative to traditional oxidizing agents. rsc.org These reactions proceed through the formation of thioamide radical cations, which dimerize and subsequently cyclize to the 1,2,4-thiadiazole ring. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like 1,2,4-thiadiazoles in a single step from three or more starting materials. nih.govresearchgate.net This strategy is highly valued for its atom economy and operational simplicity. For example, a one-pot reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed to produce thiazolidine-4-one hybrids containing a 1,3,4-thiadiazole (B1197879) moiety. nih.govresearchgate.net While this example illustrates the utility of MCRs in synthesizing related heterocycles, similar principles can be applied to target the 1,2,4-thiadiazole core directly.

[3+2]-Cycloaddition Pathways

The [3+2]-cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including 1,2,4-thiadiazoles. rsc.orgacs.org This pathway involves the reaction of a 1,3-dipole with a dipolarophile. In the context of 1,2,4-thiadiazole synthesis, this can involve the reaction of nitrile sulfides with nitriles or the cycloaddition of other suitable three-atom and two-atom components. Although sometimes resulting in lower yields, dipolar cycloadditions provide a direct route to the heterocyclic core. rsc.org Iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates or isoselenocyanates represents a regioselective method for creating fused rsc.orgnih.govfrontiersin.orgthiadiazole systems. acs.org

Specific Synthesis of Brominated and Methylated 1,2,4-Thiadiazoles

The introduction of specific substituents such as bromine and a methyl group onto the 1,2,4-thiadiazole ring requires tailored synthetic methods. A known route to obtain 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710) is through the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole (B102305). chemicalbook.com

Reactions Involving N-Haloacetamidines and Thiocyanates

A direct approach to constructing the 3-bromo-5-methyl-1,2,4-thiadiazole skeleton can be envisioned through the reaction of appropriately substituted precursors. The reaction of d3-acetamidine with bromine and a thiocyanate (B1210189), such as potassium thiocyanate, in the presence of a base like sodium methoxide, is a patented method for producing the deuterated analogue of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. google.com This suggests a plausible route where a bromo-substituted amidine could react with a thiocyanate to form the brominated thiadiazole ring. Another related method involves the reaction of d3-acetamidine first with sodium hypochlorite, followed by a thiocyanate, to yield the desired thiadiazole. google.com These "bromo route" and "hypochlorite route" strategies highlight the utility of halogenated intermediates in the synthesis of substituted 1,2,4-thiadiazoles. google.com

Utilization of Methyl Bromocyanoacetate in 1,2,4-Thiadiazole Formation

An unexpected and efficient synthesis of 3,5-diaryl-1,2,4-thiadiazoles has been discovered through the reaction of thiobenzamides with methyl bromocyanoacetate. nih.gov This reaction proceeds rapidly and in high yield, offering a simple work-up. nih.gov While this method directly leads to diaryl derivatives, it underscores the role of α-halocarbonyl compounds as effective reagents in thiadiazole synthesis. The proposed mechanism involves the methyl bromocyanoacetate acting as a mild oxidizing agent, facilitating the N-S bond formation necessary for the cyclization of two thioamide molecules. nih.gov This principle could potentially be adapted for the synthesis of this compound by employing a different set of starting materials where one of the "thioamide" equivalents would ultimately provide the methyl group and the other the bromo substituent, although this is a speculative adaptation of the reported method.

Interactive Data Table: Synthetic Routes to 1,2,4-Thiadiazoles

| Synthetic Method | Key Reactants | Key Reagents/Conditions | Product Type | Reference(s) |

| Oxidative Cyclization | Thioamides | Iodine, Copper(II) catalyst, Cu2O (photocatalyst) | 3,5-Disubstituted-1,2,4-thiadiazoles | acs.orgrsc.orgrsc.org |

| Multicomponent Reaction | 5-Substituted phenyl-1,3,4-thiadiazol-2-amines, Substituted benzaldehydes, 2-Mercaptoacetic acid | One-pot | Thiazolidine-4-one hybrids with 1,3,4-thiadiazole | nih.govresearchgate.net |

| [3+2]-Cycloaddition | 2-Aminoheteroarenes, Isothiocyanates | Iodine | Fused rsc.orgnih.govfrontiersin.orgthiadiazoles | acs.org |

| Sandmeyer Reaction | 5-Amino-3-methyl-1,2,4-thiadiazole | Sodium nitrite (B80452), Hydrobromic acid | 5-Bromo-3-methyl-1,2,4-thiadiazole | chemicalbook.com |

| N-Haloacetamidine Reaction | d3-Acetamidine, Thiocyanate | Bromine, Sodium methoxide | Deuterated 3-methyl-1,2,4-thiadiazole derivative | google.com |

| Methyl Bromocyanoacetate Reaction | Thiobenzamides | Methyl bromocyanoacetate | 3,5-Diaryl-1,2,4-thiadiazoles | nih.gov |

Enzymatic Approaches for Intermolecular 1,2,4-Thiadiazole Synthesis

The enzymatic synthesis of heterocycles represents a significant advancement in sustainable chemistry. nih.gov A notable enzyme-mediated strategy for the synthesis of 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. acs.org This process is facilitated by vanadium-dependent haloperoxidase (VHPO) enzymes, which utilize a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. nih.govacs.org

This biocatalytic method is centered on the principle of enzymatic halide recycling. acs.org The VHPO enzyme repetitively oxidizes the halide to generate a hypohalous acid (HOX), an electrophilic halogenating agent. nih.gov This strategy has been successfully applied to a variety of thioamides, producing the corresponding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.govacs.org The use of enzymes offers a bio-compatible alternative to traditional methods that often rely on hazardous and substrate-limiting oxidizing reagents. acs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of these synthetic routes is crucial for their optimization and broader application.

Elucidation of Halogenation-Induced Cyclization Mechanisms

Halogenation-induced bond formation is a key strategy in the synthesis of various molecules, including the 1,2,4-thiadiazole ring system. nih.gov In the enzymatic approach using VHPOs, the reaction is initiated by an electrophilic halogenating agent that activates the thioamide substrate for subsequent bond formation. nih.gov Mechanistic studies suggest that the formation of the 1,2,4-thiadiazole ring proceeds through two separate, critical enzyme-mediated sulfur halogenation events. nih.govacs.org This process, specifically S-bromination when using bromide salts, is essential for efficient cyclization. acs.org

Role of Intermediates and Transition States in Ring Formation

The pathway from simple thioamides to the final 1,2,4-thiadiazole ring involves key intermediates. The proposed mechanism for the VHPO-catalyzed oxidative dimerization begins with the S-bromination of a starting thioamide molecule, which is catalyzed by the enzyme. acs.org This initial step produces a highly reactive S-bromothioamide intermediate (I). nih.govacs.org

This activated intermediate (I) then readily undergoes the addition of a second equivalent of the starting thioamide. This addition leads to the formation of an iminobenzathiamide intermediate (II). nih.govacs.org The final ring closure is initiated by a second VHPO-catalyzed bromination event, this time on the iminobenzathiamide intermediate (II). acs.org This second halogenation triggers the cyclization and subsequent tautomerization to yield the stable 1,2,4-thiadiazole product. nih.govacs.org While a sulfoxamide-mediated pathway has been considered, control experiments indicate that the reaction predominantly proceeds through the S-bromination of the thioamide and the formation of the iminobenzathiamide intermediate. acs.org

Regioselectivity and Chemoselectivity Control in Derivatization

The enzymatic synthesis of 1,2,4-thiadiazoles demonstrates a high degree of selectivity. The method is noted for its excellent chemoselectivity, successfully producing the desired thiadiazole products from a diverse range of thioamides. nih.govacs.org

Molecular docking experiments and competition studies have provided insight into the basis of this selectivity. For instance, in a competition experiment where 4-methylthiobenzamide and 2-methylthiobenzamide were introduced in a 1:1 ratio, the VHPO-catalyzed reaction exclusively produced the 1,2,4-thiadiazole resulting from the oxidative dimerization of 4-methylthiobenzamide. acs.org This result suggests that the enzyme, specifically CpVBPO, selectively binds the 4-methylthiobenzamide substrate. acs.org This selectivity is hypothesized to be related to the formation of a hydrophobic patch within the enzyme's substrate-binding pocket upon bromide binding, which plays a key role in accommodating the organic substrate. acs.org

Advanced Synthetic Considerations

Further refinement of synthetic protocols focuses on maximizing the efficiency and quality of the final product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of 1,2,4-thiadiazoles synthesized via the enzymatic route are influenced by the nature of the substituents on the starting thiobenzamide (B147508). The catalyst system shows good tolerance for alkyl substitutions at the para-position of aromatic thiobenzamides. For example, methyl- and tert-butyl-substituted substrates result in high yields of the corresponding 1,2,4-thiadiazoles. nih.govacs.org However, a decrease in reaction performance is observed for substrates containing chlorine and bromine at the para-position. nih.govacs.org Interestingly, a para-fluorine-substituted thiobenzamide undergoes the dimerization in high yield. nih.govacs.org The monitoring of reaction progress is often performed using techniques like Thin-Layer Chromatography (TLC), and product purity can be assessed by methods such as High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Yields of 1,2,4-Thiadiazoles from Various Para-Substituted Thiobenzamides via Enzymatic Dimerization

| Starting Thiobenzamide | Substituent | Yield (%) |

| 4-Methylthiobenzamide | -CH₃ | 81 |

| 4-tert-Butylthiobenzamide | -C(CH₃)₃ | 91 |

| 4-Chlorothiobenzamide | -Cl | 71 |

| 4-Bromothiobenzamide | -Br | 52 |

| 4-Fluorothiobenzamide | -F | 85 |

This table is based on data from enzymatic oxidative dimerization studies. nih.govacs.org

Scalability of Synthetic Procedures for Research Applications

The capacity to produce significant quantities of this compound is crucial for its application in research and development, particularly due to its role as a key intermediate in the synthesis of pharmaceutical compounds like fezolinetant. google.comwipo.intnih.gov Fezolinetant, a neurokinin-3 (NK3) receptor antagonist, is used to treat vasomotor symptoms associated with menopause. nih.govpharmaffiliates.com The demand for such intermediates necessitates synthetic methodologies that are not only efficient and high-yielding but also robust and scalable.

A prevalent and well-documented method for the large-scale synthesis of this compound is the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole. google.comchemicalbook.comnih.gov This classical transformation has been successfully adapted to produce the target compound on an industrial scale, demonstrating its reliability for research applications that require substantial material.

Detailed findings from a scaled-up Sandmeyer reaction highlight the practical considerations for producing research-grade quantities. chemicalbook.com The procedure has been successfully executed starting with 100 kg of 5-amino-3-methyl-1,2,4-thiadiazole, yielding approximately 126.8 kg of this compound, which corresponds to a high yield of 81.6%. chemicalbook.com The process involves the careful, portion-wise addition of a sodium nitrite solution to a mixture of the starting amine in hydrobromic acid at a controlled temperature of 40-45 °C. chemicalbook.com Reaction completion is monitored, and upon meeting the endpoint criteria (starting material < 1.0%), the product is isolated through extraction with dichloromethane (B109758) (DCM), followed by purification steps including a pH adjustment and vacuum concentration. chemicalbook.com

| Parameter | Details |

|---|---|

| Starting Material | 5-amino-3-methyl-1,2,4-thiadiazole (100.0 kg) |

| Key Reagents | 48% Hydrobromic acid (439.5 kg), Sodium Nitrite (89.7 kg) |

| Solvent | Water, Dichloromethane (for extraction) |

| Reaction Temperature | 40-45 °C |

| Reaction Time | ~6 hours for addition |

| Work-up Procedure | DCM extraction, pH adjustment of organic phase to 10-11, vacuum concentration |

| Yield | 81.6% (126.8 kg) |

| Purity (GC) | 97.2% |

The search for even safer, more robust, and efficient synthetic routes is ongoing. google.com Alternative conditions for the Sandmeyer reaction have been explored, such as using tert-butyl nitrite and copper(II) bromide. google.comnih.gov These variations aim to avoid hazardous reagents and improve the quality of the final product by minimizing impurities. google.com

For the synthesis of analogues, such as isotopically labeled compounds for metabolic studies, different scalable strategies may be employed. For instance, a deuterated analogue of 5-amino-3-methyl-1,2,4-thiadiazole can be produced via a "bromo route" starting from d3-acetamidine, which is then converted to the final product. mdpi.com The development of diverse synthetic methodologies, including one-pot procedures and methods that avoid harsh reagents, is a continuing goal in the synthesis of substituted 1,2,4-thiadiazoles to support a wide range of research applications. nih.govnih.gov

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Sandmeyer Bromination | 5-amino-3-methyl-1,2,4-thiadiazole | NaNO₂, HBr | Proven for large-scale (100 kg), high yield (~82%), well-documented procedure. | chemicalbook.com |

| Alternative Sandmeyer | 5-amino-1,3,4-thiadiazole-2-carboxylate | t-BuONO, CuBr₂ | Used for different thiadiazole analogues, avoids aqueous acid conditions. | google.comnih.gov |

| Condensation Reaction | Aryl thioamides | Methyl bromocyanoacetate | Rapid reaction, high purity, and scalable with no loss in efficiency for 3,5-diaryl analogues. | nih.gov |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 3-Bromo-5-methyl-1,2,4-thiadiazole. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. While specific experimental spectra for this compound are not widely documented in publicly available literature, the expected chemical shifts can be predicted based on the analysis of structurally similar 1,2,4-thiadiazole (B1232254) derivatives. nih.govdergipark.org.tr

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the methyl (CH₃) protons. This signal would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides more detailed structural information. It is expected to display three distinct signals corresponding to the methyl carbon and the two carbon atoms of the thiadiazole ring. The carbon atom bonded to the bromine (C3) and the other ring carbon (C5) are expected to resonate at significantly different chemical shifts due to the different electronic environments created by the bromine atom, the sulfur atom, and the nitrogen atoms in the heterocyclic ring. nih.govsemanticscholar.org For comparison, in related 1,3,4-thiadiazole (B1197879) structures, the carbon atoms of the thiadiazole ring typically resonate in the range of δ 158–164 ppm. nih.govsemanticscholar.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.5 - 3.0 | Singlet | -CH₃ |

| ¹³C | ~15 - 20 | Quartet | -CH₃ |

| Predicted Downfield | Singlet | C5-CH₃ | |

| Predicted Downfield | Singlet | C3-Br |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the C-H bonds of the methyl group and the various bonds within the thiadiazole ring (C=N, C-S, N-S).

The C-H stretching vibrations of the methyl group are typically observed in the 2900-3000 cm⁻¹ region. The stretching vibrations of the C=N double bonds within the heterocyclic ring are expected to appear in the 1600-1650 cm⁻¹ range, a characteristic feature for many azole-based compounds. nih.gov Vibrations involving the C-S and N-S bonds occur at lower frequencies and contribute to the unique fingerprint region of the spectrum, which is generally below 1500 cm⁻¹. Analysis of related thiadiazole compounds supports the assignment of these characteristic vibrational modes. mdpi.comresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2900 - 3000 | C-H Stretch | -CH₃ |

| 1600 - 1650 | C=N Stretch | Thiadiazole ring |

| 1350 - 1450 | C-H Bend | -CH₃ |

| < 1500 | Ring Vibrations (C-S, N-S, C-N) | Thiadiazole ring |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*. The thiadiazole ring constitutes a chromophore that is expected to absorb in the UV region. While specific experimental UV-Vis data for this compound is not readily found in the surveyed literature, related thiadiazole derivatives are known to exhibit absorption maxima that can be influenced by substituents on the ring. semanticscholar.orgmdpi.com

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₃H₃BrN₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The calculated monoisotopic mass is 177.92003 Da. nih.gov Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed under tandem MS (MS/MS) conditions could further elucidate the structure by showing the loss of specific neutral fragments.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃BrN₂S | nih.gov |

| Molecular Weight | 179.04 g/mol | nih.gov |

| Monoisotopic Mass | 177.92003 Da | nih.gov |

| Predicted [M+H]⁺ | 178.92731 m/z | uni.lu |

| Predicted [M+Na]⁺ | 200.90925 m/z | uni.lu |

X-ray Crystallography for Molecular and Supramolecular Architecture

Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related heterocyclic structures allows for a detailed discussion of the expected findings. nih.govnih.gov The 1,2,4-thiadiazole ring is expected to be essentially planar. The analysis would confirm the substitution pattern, with the bromine atom at position 3 and the methyl group at position 5.

Beyond the individual molecular structure, X-ray crystallography reveals the supramolecular architecture, which is how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions.

For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure. These may include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms such as the nitrogen or sulfur atoms of neighboring thiadiazole rings (C-Br···N or C-Br···S). This type of interaction is a significant directional force in the crystal engineering of halogenated compounds. nih.gov

C-H···N/S Hydrogen Bonds: Weak hydrogen bonds involving the methyl hydrogens and the nitrogen or sulfur atoms of adjacent molecules can also influence the crystal packing.

The analysis of these interactions, often visualized using Hirshfeld surfaces, provides a quantitative understanding of the forces that dictate the solid-state structure of the compound. nih.govresearchgate.netrsc.org

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Precise determination of bond lengths, bond angles, and dihedral angles is fundamental to describing the three-dimensional structure of a molecule. For the 1,2,4-thiadiazole ring system, these parameters are influenced by the nature of the substituents at the carbon atoms. Although experimental data for this compound is scarce, the crystal structure of 5-Amino-3-methyl-1,2,4-thiadiazole (B102305) provides a valuable reference point for the core ring structure. researchgate.net

In 5-Amino-3-methyl-1,2,4-thiadiazole, the crystal structure reveals a nearly planar five-membered ring. researchgate.net The bond lengths within the thiadiazole ring are indicative of its aromatic character, with values intermediate between single and double bonds. For instance, the S(1)-N(2) bond is approximately 1.68 Å, while the C-N and C-S bonds vary within the ring. researchgate.net The internal angles of the thiadiazole ring deviate from the ideal 108° of a regular pentagon, a common feature in such heterocyclic systems. researchgate.netnih.gov

The substitution of the amino group with a bromine atom at the 5-position in this compound is expected to induce changes in the electronic distribution and, consequently, the geometry of the ring. The C-Br bond length would be a key parameter, and while not experimentally determined for this specific molecule, it can be estimated from related structures. The dihedral angles involving the methyl and bromo substituents relative to the thiadiazole ring would define their spatial orientation. In the absence of significant steric hindrance, a planar conformation is generally expected for the core heterocyclic ring. nih.gov

Table 1: Comparison of Selected Bond Lengths and Angles in 5-Amino-3-methyl-1,2,4-thiadiazole researchgate.net

| Bond/Angle | Molecule 1 (Å or °) | Molecule 2 (Å or °) |

| S(1)-N(2) | 1.682(1) | 1.686(1) |

| N(2)-C(3) | 1.317(2) | 1.320(2) |

| C(3)-N(4) | 1.374(2) | 1.369(2) |

| N(4)-C(5) | 1.333(2) | 1.334(2) |

| C(5)-S(1) | 1.740(1) | 1.746(2) |

| S(1)-N(2)-C(3) | 107.93(9) | 107.69(9) |

| N(2)-C(3)-N(4) | 119.7(1) | 120.1(1) |

| C(3)-N(4)-C(5) | 109.0(1) | 108.9(1) |

| N(4)-C(5)-S(1) | 111.34(9) | 111.37(9) |

| C(5)-S(1)-N(2) | 92.03(6) | 91.89(6) |

Data from the X-ray diffraction study of 5-Amino-3-methyl-1,2,4-thiadiazole. researchgate.net

Conformation and Tautomeric Forms in the Crystalline State

The conformation of this compound in the crystalline state is anticipated to be largely planar, a characteristic feature of many 1,3,4-thiadiazole derivatives. nih.govmdpi.com The five-membered ring itself is inherently rigid, and the substituents are not typically bulky enough to cause significant puckering of the ring.

Tautomerism is a key consideration in many heterocyclic systems, particularly those with functional groups capable of proton migration, such as amino or hydroxyl groups. nih.gov For this compound, the potential for prototropic tautomerism is limited in the solid state. The molecule lacks the labile protons that would facilitate such isomerism. In contrast, related compounds like 2-mercapto-1,3,4-thiadiazole derivatives can exist in thiol-thione tautomeric forms. researchgate.net The presence of a methyl group at C3 and a bromine atom at C5 makes the presented structure the overwhelmingly predominant, if not exclusive, form in the crystalline state.

Elucidation of Hydrogen Bonding Networks and Their Structural Implications

Hydrogen bonding plays a crucial role in dictating the crystal packing and supramolecular architecture of molecular solids. The nature and extent of these interactions can significantly influence the physical properties of the compound.

In the case of this compound, the potential for classical hydrogen bonding is limited due to the absence of strong hydrogen bond donors like -OH or -NH2 groups. The nitrogen atoms of the thiadiazole ring, particularly N(2) and N(4), can act as hydrogen bond acceptors.

A detailed examination of the crystal structure of 5-Amino-3-methyl-1,2,4-thiadiazole reveals an elaborate two-dimensional hydrogen-bonded network. researchgate.net The amino group provides the hydrogen bond donors, forming N-H···N interactions with the nitrogen atoms of adjacent thiadiazole rings. researchgate.net This extensive network of hydrogen bonds is a primary determinant of the crystal packing in this molecule.

For this compound, the substitution of the amino group with a bromine atom removes the primary hydrogen bond donating capability. Consequently, the extensive hydrogen bonding network observed in the amino-analogue will not be present. The crystal packing will likely be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces. There is also the possibility of weak C-H···N hydrogen bonds, where the methyl protons or the ring hydrogen (if present, though not in this specific structure) interact with the nitrogen atoms of neighboring molecules. The bromine atom could also participate in halogen bonding (Br···N or Br···S interactions), which are increasingly recognized as significant structure-directing forces. The absence of strong hydrogen bonds in this compound would likely result in a different, and potentially less dense, crystal packing arrangement compared to its amino-substituted counterpart.

Computational and Theoretical Chemistry of 3 Bromo 5 Methyl 1,2,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For 3-Bromo-5-methyl-1,2,4-thiadiazole, these calculations help in understanding its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on thiadiazole derivatives have shown that the introduction of different substituents can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net These changes can lead to significant shifts in energy levels, on the order of 2-2.5 eV. researchgate.net The electronic properties of the thiadiazole ring are influenced by the presence of atoms like sulfur and nitrogen, which can affect the molecule's potential for use in materials science, for instance, as electron transporting materials. researchgate.net

For substituted 1,3,4-thiadiazoles, DFT calculations at the B3LYP/6-311G++(d,p) level have been employed to optimize geometries and study their electronic behavior. chimicatechnoacta.ru Such studies are crucial for understanding the corrosion inhibition potential of these compounds, where the electronic structure dictates the interaction with metal surfaces. chimicatechnoacta.ru The planar nature of the thiadiazole ring, as indicated by dihedral angles close to 0°, is a common feature observed in these calculations. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the reactivity of chemical species. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In thiadiazole systems, the HOMO and LUMO levels can be significantly altered by substituents. researchgate.net For example, in bis-aryl substituted thiadiazoles, both electron-donating and electron-accepting groups can modify the HOMO-LUMO gap. researchgate.net This tuning of the energy gap is essential for designing molecules with specific electronic properties, such as those used in organic electronics. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.

Table 1: Calculated Quantum Chemical Parameters for Thiadiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-methyl-1,3,4-thiadiazole | - | - | - |

| 2,5-dimethyl-1,3,4-thiadiazole | - | - | - |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are commonly performed.

For instance, in the study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations were used to compute the FT-IR and FT-Raman spectra, which showed good agreement with the experimental spectra. nih.govacs.org Similarly, the UV-Vis spectrum can be calculated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions. cu.edu.eg The calculated spectroscopic data for derivatives of 1,3,4-thiadiazole (B1197879) have been shown to be consistent with experimental findings, aiding in the structural elucidation of these compounds. mdpi.com

Reactivity Indices and Local Reactivity Parameters

DFT also allows for the calculation of various reactivity indices that describe the global and local reactivity of a molecule. Global reactivity descriptors include chemical potential (μ), hardness (η), and softness (S). Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For thiadiazole derivatives, these parameters are used to predict their chemical behavior. chimicatechnoacta.ru For example, in the context of corrosion inhibition, higher softness is correlated with higher inhibition efficiency. chimicatechnoacta.ru The calculation of Fukui indices helps in pinpointing the specific atoms in the thiadiazole ring that are most likely to participate in chemical reactions. chimicatechnoacta.ru

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and understanding the pathways of chemical transformations.

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical studies can map out the potential energy surfaces of reactions involving thiadiazole derivatives, identifying transition states and intermediates. This provides a detailed picture of the reaction mechanism that can be difficult to obtain through experimental methods alone. For example, computational studies on the synthesis of bis(thiazoles) and bis(thiadiazoles) have helped to rationalize the preferred formation of certain regioisomers. cu.edu.eg

In the context of the biological activity of thiadiazoles, computational docking studies can elucidate the binding modes of these compounds with target proteins, providing insights into their mechanism of action. nih.gov For instance, molecular docking has been used to understand how 1,3,4-thiadiazole derivatives interact with the ATP-binding site of enzymes like EGFR. nih.gov

Transition State Analysis and Reaction Energetics

Transition state analysis and the study of reaction energetics are crucial for understanding the mechanisms and feasibility of chemical reactions involving this compound. While direct computational studies on this compound's reaction pathways are limited, research on analogous systems provides valuable context.

The synthesis of this compound can be achieved through reactions such as the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole (B102305). chemicalbook.com Such processes involve the formation of highly reactive intermediates and transition states that dictate the reaction's efficiency and yield. Computational chemistry can model these transient structures and calculate their energy barriers, offering a molecular-level view of the reaction coordinate.

Studies on related thiadiazole compounds highlight the reactivity of the thiadiazole ring and its substituents. For instance, the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with dihalogenoalkanes shows that the reaction output is highly dependent on factors like alkyl chain length and the nature of the halogen, which influence the energetics of the competing reaction pathways. mdpi.com Similarly, investigations into the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides suggest a mechanism involving the initial bromination of the sulfur atom, forming a key intermediate that drives the condensation reaction. nih.gov

Theoretical studies on benzo[1,2-d:4,5-d′]bis( nih.govsciforum.netthiadiazole) and its bromo derivatives reveal how the incorporation of bromine atoms affects the molecule's electron deficiency and reactivity in nucleophilic aromatic substitution and cross-coupling reactions. mdpi.comdntb.gov.uanih.gov These computational analyses show that bromine substituents can significantly alter the electronic properties and, consequently, the reaction energetics of the thiadiazole system.

Tautomeric Stability and Protonation State Analysis

Tautomerism is a key consideration in heterocyclic chemistry, as the presence of different tautomers can significantly influence a molecule's properties and biological activity. For thiadiazole derivatives, keto-enol and amine-imine tautomerism are particularly relevant.

A study on a novel 1,3,4-thiadiazole derivative demonstrated the existence of keto-enol tautomeric forms, with the equilibrium between them being highly dependent on solvent polarity. mdpi.com In polar aprotic solvents like DMSO, the keto form was favored, while the enol form predominated in non-polar solvents such as chloroform. This solvent-dependent stability is driven by the differential stabilization of the tautomers through intermolecular interactions. mdpi.com

While specific research on the tautomerism of this compound is not available, its structure suggests the potential for prototropic tautomerism, particularly if it were to participate in reactions involving proton transfer. The nitrogen atoms in the 1,2,4-thiadiazole (B1232254) ring are potential sites for protonation. The relative basicity of these nitrogen atoms, and thus the most likely site of protonation, can be predicted using computational methods that calculate proton affinities and analyze the electrostatic potential map.

The synthesis and characterization of related compounds like 5-amino-3-methyl-1,2,4-thiadiazole provide insights into the structural and electronic features that would influence its protonation state. researchgate.net The amino group in this related compound introduces additional possibilities for tautomerism and protonation, highlighting the chemical diversity within this family of heterocycles.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the behavior of this compound at an atomic level, predicting its interactions with biological systems and materials.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how small molecules like this compound might interact with biological targets such as proteins and enzymes.

Although docking studies specifically featuring this compound are not prominent in the literature, numerous studies on related thiadiazole derivatives showcase the utility of this approach. These studies reveal that the thiadiazole scaffold is a versatile building block for designing enzyme inhibitors. For example, docking studies of various thiadiazole derivatives have identified potential inhibitors for targets such as:

HsaA monooxygenase , an enzyme involved in the cholesterol metabolism of Mycobacterium tuberculosis. nih.gov

E. coli MurB , an enzyme involved in bacterial cell wall synthesis. mdpi.com

SARS-CoV-2 main protease (Mpro) , a critical enzyme for viral replication. nih.gov

PIM-1 kinase , a target in cancer therapy. jyoungpharm.org

Cyclooxygenase-2 (COX-2) , an enzyme targeted for anti-inflammatory drugs. nih.gov

These studies typically show that the thiadiazole ring and its substituents form key interactions—such as hydrogen bonds, hydrophobic interactions, and aromatic interactions—with amino acid residues in the active site of the target protein. For instance, in a study of triazolo-thiadiazole derivatives as antifungal agents, the most active compound was found to form aromatic interactions with the heme group and hydrophobic interactions with specific residues of the target enzyme, CYP51. mdpi.com

Table 1: Examples of Molecular Docking Studies on Thiadiazole Derivatives

| Target Enzyme | Thiadiazole Derivative Class | Key Findings |

| HsaA Monooxygenase | Thiadiazole derivatives (AK05, AK13) | Compounds showed good binding affinity, with docking scores of -9.4 and -9.0 kcal/mol, respectively, suggesting potential as anti-tuberculosis agents. nih.gov |

| E. coli MurB | 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Docking studies indicated that these compounds inhibit the MurB enzyme, likely through hydrogen bonding with key residues like Ser228. mdpi.com |

| SARS-CoV-2 Mpro | bis- sciforum.netjchemlett.comthiadiazolimines | The best compound exhibited a binding energy of -7.50 kcal/mol, superior to positive controls, indicating strong potential as a viral protease inhibitor. nih.gov |

| PIM-1 Kinase | 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines | The models suggested that bulky and/or hydrophobic groups, along with specific electrostatic interactions, are favorable for potent PIM-1 inhibition. jyoungpharm.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

QSAR studies have been successfully applied to various series of thiadiazole derivatives to elucidate the mechanisms behind their biological effects. dntb.gov.ua For example, 3D-QSAR models have been developed for:

1,3,4-Thiadiazole derivatives as anticancer agents against lung cancer cell lines. sciforum.net

Nopol-derived 1,3,4-thiadiazole-thiourea compounds as antifungal agents. nih.gov

Imidazo[2,1-b] sciforum.netjchemlett.comthiadiazoles for their antiproliferative activity against various cancer cell lines. researchgate.net

5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors. jyoungpharm.org

These models typically use a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). The resulting models, often visualized with contour maps, highlight the regions of the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA (Comparative Molecular Field Analysis) model for nopol-derived antifungal agents established a robust correlation (r² = 0.992, q² = 0.753) and provided insights into the favorable steric and electrostatic interactions needed for enhanced activity. nih.gov

Table 2: Examples of QSAR Studies on Thiadiazole Derivatives

| Compound Series | Biological Activity | QSAR Method | Key Findings |

| 1,3,4-Thiadiazole derivatives | Anti-proliferative (A549 lung cancer) | Multiple Linear Regression | A robust model was developed based on selected molecular descriptors to predict anticancer activity. sciforum.net |

| Nopol-derived 1,3,4-thiadiazole-thioureas | Antifungal (Alternaria solani) | CoMFA | A predictive 3D-QSAR model (q² = 0.753) was established, identifying key structural requirements for antifungal potency. nih.gov |

| Imidazo[2,1-b] sciforum.netjchemlett.comthiadiazoles | Antiproliferative (various cancer lines) | QSAR | Models indicated that hydrophobicity and hydrogen bond donor features are major factors influencing antiproliferative activity. researchgate.net |

| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM-1 Inhibition | 3D-QSAR (GA-PLSR) | Generated models showed that bulky/hydrophobic groups and specific electrostatic features are favorable for better PIM-1 inhibition. jyoungpharm.org |

Simulation of Intermolecular Interactions and Adsorption Phenomena

Simulations of intermolecular interactions are vital for understanding the condensed-phase behavior of this compound, including its crystal packing, solvation, and adsorption onto surfaces.

Molecular dynamics (MD) simulations can be used to model the behavior of a collection of molecules over time, providing insights into their organization and interactions. For example, an MD study on the adsorption of thiadiazole derivatives on an Fe(110) surface was conducted to understand their mechanism as corrosion inhibitors. jchemlett.com The simulations revealed how the inhibitor molecules adsorb onto the metal surface, with calculated adsorption energies correlating with their inhibitive effectiveness. The study found that the adsorption strength followed the trend: 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole > 4-methoxyphenyl-1,3,4-thiadiazole > 2-amino-5-phenyl-1,3,4-thiadiazole. jchemlett.com

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-thiadiazole (B1232254) ring is generally characterized by a low electron density on its carbon atoms due to the electronegativity of the two nitrogen atoms. nih.gov This inherent electronic deficiency makes the ring susceptible to nucleophilic attack, while its aromatic character provides a degree of stability.

Reactivity at the 5-Position of the 1,2,4-Thiadiazole Ring in Nucleophilic Reactions

The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org This is attributed to the electronic distribution within the heterocyclic ring, where the carbon at the 5-position is rendered sufficiently electrophilic to be attacked by nucleophiles. The presence of a good leaving group, such as a halogen, at this position further facilitates these reactions. For instance, halogenated 1,3,4-thiadiazoles are valuable intermediates as the halogen atom is readily displaced by nucleophiles. nih.gov

Influence of Bromine and Methyl Substituents on Ring Activation and Reactivity

In 3-Bromo-5-methyl-1,2,4-thiadiazole, the bromine atom at the 3-position and the methyl group at the 5-position exert opposing electronic effects on the thiadiazole ring. The bromine atom, being an electron-withdrawing group, enhances the electrophilicity of the ring, thereby increasing its reactivity towards nucleophilic attack. nih.gov Conversely, the methyl group is an electron-donating group, which would typically be expected to decrease the ring's reactivity towards nucleophiles.

However, the position of these substituents is crucial. The bromine at C3 significantly activates the ring for nucleophilic substitution. This increased reactivity is a result of the electron deficiency created by the bromine atom. nih.gov Studies on related brominated benzothiadiazole systems have shown that the incorporation of bromine atoms enhances the electrical deficiency, which in turn increases the reactivity of these compounds in aromatic nucleophilic substitution reactions. nih.govresearchgate.net

Limited Electrophilic Reactivity of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole ring system exhibits very low and limited reactivity towards electrophilic substitution reactions. isres.org The presence of two electronegative nitrogen atoms in the ring makes the carbon atoms electron-deficient and thus not susceptible to attack by electrophiles. chemicalbook.com This is a general characteristic of the 1,2,4-thiadiazole nucleus. isres.org

Ring Transformations and Degradation Pathways

The stability of the 1,2,4-thiadiazole ring can be compromised under specific conditions, leading to ring-opening or transformation reactions. The substituents on the ring play a significant role in determining the course of these reactions.

Investigation of Ring-Opening Mechanisms in Specific Conditions

While specific ring-opening mechanisms for this compound are not extensively detailed in the provided search results, general principles for related thiadiazole systems can be inferred. For example, the 1,3,4-thiadiazole (B1197879) ring can undergo ring fission when treated with a strong base. nih.govbu.edu.eg It is plausible that under strongly basic conditions, this compound could also be susceptible to ring-opening reactions.

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can sometimes proceed through open-chain intermediates. For instance, the reaction of amidines with dithioesters can form a thioacylamidine intermediate which then undergoes intramolecular N-S bond formation. acs.org If this cyclization is prevented, the open-chain adduct can be isolated. acs.org This suggests that under certain conditions, the reverse reaction, a ring-opening, might be possible.

Thermal and Photochemical Stability Considerations

1,2,4-Thiadiazoles are generally considered to be thermally and chemically stable due to the aromatic nature of the ring. isres.orgnih.gov This stability is a key feature that contributes to their use in various applications. nih.gov However, their stability can be influenced by substituents and external factors like heat and light.

Some thiadiazole derivatives exhibit good thermal stability, with no degradation observed up to high temperatures. hw.ac.uk For instance, certain benzothiadiazole derivatives have shown thermal stability up to at least 400°C. hw.ac.uk

Photochemically, 1,2,4-thiadiazoles can undergo transformations. Irradiation of phenyl-substituted 1,2,4-thiadiazoles can lead to photoinduced electrocyclic ring closure and fragmentation of the thiadiazole ring. researchgate.netacs.org This suggests that this compound may also be susceptible to photochemical degradation or rearrangement, although specific studies on this compound were not found. The photostability of some thiadiazole derivatives has been noted to be reduced, leading to photodecomposition under irradiation. nih.gov

Coordination Chemistry and Ligand Properties of this compound

The coordination chemistry of 1,2,4-thiadiazole derivatives has garnered interest due to their potential as versatile ligands in the construction of novel coordination compounds, including discrete complexes and extended supramolecular architectures. researchgate.netisres.org These heterocycles possess multiple potential donor sites, primarily the two nitrogen atoms and the sulfur atom within the ring, allowing for a variety of coordination modes. The specific compound, this compound, with its distinct substitution pattern, is expected to exhibit unique ligand properties, although specific research on its coordination behavior is limited. The following sections explore its potential coordination chemistry based on the known behavior of related 1,2,4-thiadiazole and other thiadiazole isomers.

Complex Formation with Transition Metal Ions

While direct studies on the complexation of this compound with transition metal ions are not extensively documented in the reviewed literature, the general reactivity of the 1,2,4-thiadiazole ring suggests it can act as a ligand. Thiadiazoles, in general, are known to coordinate with various transition metals. nih.govresearchgate.net The coordination can occur through either the nitrogen or sulfur atoms of the heterocyclic ring.

For 1,2,4-thiadiazoles, coordination is often anticipated to occur through the N(2) or N(4) atoms. For instance, in related 1,3,4-thiadiazole systems, complexes with Cu(II), Ni(II), and Co(II) have been synthesized and characterized, demonstrating the ability of the thiadiazole core to bind to metal centers. nih.govresearchgate.netscispace.com In these complexes, the metal ion coordination often involves a nitrogen atom of the thiadiazole ring and another donor atom from a substituent group. nih.govmdpi.com

Given the structure of this compound, it is plausible that it would coordinate to transition metal ions primarily through one of its nitrogen atoms, as the sulfur atom's lone pairs are part of the aromatic system, making it a weaker donor. wikipedia.org The presence of the methyl group at the 5-position and the bromo group at the 3-position would electronically and sterically influence which nitrogen atom is the preferred coordination site.

Table 1: Potential Coordination Modes of this compound with Transition Metal Ions

| Potential Donor Atom(s) | Coordination Mode | Influencing Factors |

| N(2) or N(4) | Monodentate | Steric hindrance from substituents, electronic nature of the metal ion. |

| N and S atoms | Bidentate (chelating) | Geometry and electronic preferences of the metal ion. This mode is less common for aromatic thiadiazoles. |

| N atom and external ligand | Bridging | Formation of polynuclear complexes or coordination polymers. |

Role as N,S Ligands in Supramolecular Assemblies and Coordination Polymers

The bifunctional nature of substituted 1,2,4-thiadiazoles makes them attractive building blocks for the construction of supramolecular assemblies and coordination polymers. researchgate.netbohrium.com These extended structures are formed through the coordination of the ligand to metal centers, creating one-, two-, or three-dimensional networks.

Research on 3,5-dipyridyl-1,2,4-thiadiazole has demonstrated its capability to form coordination polymers with cadmium(II) ions. researchgate.netbohrium.com In these structures, the thiadiazole derivative acts as a linker, connecting metal centers through its pyridyl nitrogen atoms. The resulting architecture, whether a helicoidal coordination polymer or a discrete paddle-wheel dimer, is influenced by the isomeric position of the pyridyl nitrogen and the nature of other ligands coordinated to the metal. researchgate.netbohrium.com

For this compound, its potential to act as a ligand in supramolecular assemblies would depend on its ability to bridge metal centers. While it lacks the appended pyridyl groups of the aforementioned examples, it could potentially coordinate through its ring nitrogen atoms to form coordination polymers. The presence of the bromine atom could also introduce the possibility of halogen bonding as a secondary interaction to stabilize the supramolecular structure. nih.gov

Table 2: Examples of Supramolecular Assemblies with Thiadiazole-based Ligands

| Ligand | Metal Ion | Resulting Structure | Reference |

| 3,5-di-(4-pyridyl)-1,2,4-thiadiazole | Cadmium(II) | Helicoidal coordination polymer | researchgate.netbohrium.com |

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole | Cadmium(II) | Paddle-wheel dimer | researchgate.netbohrium.com |

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zinc(II), Copper(II) | Dihydrate complexes | nih.gov |

Influence of Substituents on Ligand Binding and Complex Stability

The nature and position of substituents on the 1,2,4-thiadiazole ring are critical in determining its coordination behavior and the stability of the resulting metal complexes. nih.govmdpi.com The electron-donating or electron-withdrawing character of the substituents can alter the electron density on the potential donor atoms, thereby affecting their Lewis basicity and affinity for metal ions.

In the case of this compound, the substituents are a bromine atom and a methyl group.

Methyl Group (-CH3): As an electron-donating group, the methyl group at the 5-position would be expected to increase the electron density on the adjacent nitrogen atom (N(4)) and potentially the sulfur atom, enhancing their donor capabilities.

Therefore, it is likely that the N(4) nitrogen, being adjacent to the electron-donating methyl group, would be the more favorable coordination site compared to the N(2) nitrogen, which is adjacent to the electron-withdrawing bromo group.

Furthermore, steric effects of the substituents can play a significant role. The methyl and bromo groups are relatively small, but their presence can still influence the approach of a metal ion and the geometry of the resulting complex. Studies on other substituted thiadiazoles have shown that the presence of different functional groups can lead to varied coordination modes and metal-ligand ratios. nih.gov

Advanced Research Applications and Functional Materials Development

Application as Building Blocks in Complex Organic Synthesis

The presence of a bromine atom at the 3-position of the 1,2,4-thiadiazole (B1232254) ring imparts significant reactivity to the molecule, making 3-Bromo-5-methyl-1,2,4-thiadiazole a key intermediate for the synthesis of diverse organic compounds. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Precursors for Novel Heterocyclic Compounds

While specific examples of novel heterocyclic systems synthesized directly from this compound are not extensively documented in publicly available research, its structure is analogous to other 3-halo-1,2,4-thiadiazoles that have been utilized as precursors for more complex fused and substituted heterocyclic systems. The reactivity of the carbon-bromine bond allows for its use in cyclization reactions to form bicyclic and polycyclic compounds containing the 1,2,4-thiadiazole moiety. Such structures are of interest in medicinal chemistry and materials science.

Intermediates in Fine Chemical Synthesis

This compound is recognized as a valuable intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical industry. arborpharmchem.com Its role primarily lies in its ability to serve as a scaffold upon which more complex molecular architectures can be built. The 1,2,4-thiadiazole ring is a known pharmacophore, and the bromo and methyl substituents on this particular compound offer specific points for chemical modification.

This compound is considered a precursor for the synthesis of more elaborate organic molecules that may possess biological activity. arborpharmchem.com It has been identified as a potential intermediate in the development of certain antibacterial, antifungal, and antiparasitic drugs. arborpharmchem.com The synthesis of these more complex molecules would likely involve the substitution of the bromine atom via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, thereby introducing new functionalities and extending the carbon skeleton.

Materials Science Applications

The exploration of this compound in materials science is an emerging area. The inherent electronic properties of the 1,2,4-thiadiazole ring, such as its electron-accepting nature, suggest that derivatives of this compound could find applications in various advanced materials.

Development of Materials with Charge-Transporting Capacity

While there is no direct research on the charge-transporting properties of this compound itself, related 1,2,5-thiadiazole (B1195012) derivatives have shown promise in this area. For instance, certain naphtho[2,3-c] arborpharmchem.combuyersguidechem.comthiadiazole derivatives have been reported to exhibit ambipolar charge transport capabilities, meaning they can transport both electrons and holes. This property is highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the thiadiazole ring is a key factor contributing to this behavior. Given these findings in analogous structures, it is plausible that appropriately designed molecules incorporating the this compound core could also exhibit charge-transporting properties.

Exploration in Photoluminescence and Photoconductivity

The photophysical properties of thiadiazole derivatives are an active area of research. Again, while specific data for this compound is limited, studies on other thiadiazole-containing systems demonstrate their potential in photoluminescent materials. For example, metal-organic frameworks (MOFs) constructed from thiadiazole-based ligands have been shown to exhibit luminescence. Furthermore, the integration of thiadiazole moieties with other chromophores, such as coumarins, has been explored to create molecules with interesting photophysical properties. The inherent electronic structure of the 1,2,4-thiadiazole ring can influence the absorption and emission of light, and the bromine and methyl substituents on the target compound could be used to tune these properties.

Potential in Liquid Crystal Technology

The application of thiadiazole derivatives in liquid crystal technology has been demonstrated with other isomers, particularly 1,3,4-thiadiazoles. These compounds have been incorporated into calamitic (rod-shaped) and ferroelectric liquid crystals. The polar nature and geometric shape of the thiadiazole ring can contribute to the formation of mesophases, which are the basis of liquid crystal displays. Although research has not yet specifically targeted this compound for this purpose, its rigid heterocyclic core is a feature common to many liquid crystalline materials. Further functionalization of this molecule could lead to the development of new liquid crystal materials with specific properties.

Corrosion Inhibition Mechanisms and Material Protection

The protection of metals from corrosion is a critical aspect of industrial maintenance and material science. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Research into thiadiazole derivatives has highlighted their potential as corrosion inhibitors for various metals, including mild steel. The inhibitive action is generally attributed to the presence of the sulfur and nitrogen atoms in the thiadiazole ring, which can coordinate with the metal surface. The specific arrangement of these atoms in the 1,2,4-thiadiazole ring, along with the influence of substituents like the bromo and methyl groups in this compound, can significantly impact the efficiency of corrosion inhibition.

The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by various adsorption isotherms. This adsorption process blocks the active sites for corrosion and can alter the electrochemical behavior of the metal-corrosive media interface. The effectiveness of these compounds is influenced by factors such as their concentration, the nature of the corrosive environment, and the temperature.

Enzyme Inhibition and Mechanistic Studies

The 1,2,4-thiadiazole scaffold has emerged as a significant pharmacophore in the design of enzyme inhibitors. The specific structural and electronic properties of this compound make it a candidate for interaction with various enzymatic targets.

Inhibition of Specific Cysteine Proteases (e.g., Cathepsin B)

Cysteine proteases, such as cathepsin B, are involved in a multitude of physiological and pathological processes, including tumor metastasis and other cellular disorders. nih.govcdmf.org.br The inhibition of these enzymes is a key strategy in the development of new therapeutic agents. eurekaselect.com Derivatives of 1,2,4-thiadiazole have been identified as inhibitors of cathepsin B. nih.govcdmf.org.br The inhibitory mechanism is thought to involve the formation of a disulfide bridge between the thiadiazole derivative and the catalytic cysteine residue in the active site of the enzyme. nih.govcdmf.org.br Molecular modeling and docking studies have been employed to understand the structure-activity relationships of these inhibitors, analyzing the impact of substitutions at the 3 and 5 positions of the thiadiazole ring on their inhibitory potency. nih.govcdmf.org.br

Inhibition of Cholinesterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.govnih.gov Research has explored various heterocyclic compounds, including those with triazole and thiadiazole moieties, as potential cholinesterase inhibitors. nih.gov While specific studies on this compound are emerging, the broader class of thiadiazole derivatives has shown promise in this area. The inhibitory activity is often evaluated through in vitro enzymatic assays, with compounds exhibiting varying degrees of potency and selectivity for AChE versus BChE. nih.gov

Mechanistic Basis of Enzyme-Inhibitor Interactions through Molecular Simulation

To gain a deeper understanding of how 1,2,4-thiadiazole derivatives interact with their enzymatic targets, researchers utilize molecular simulation techniques. nih.govnih.govnih.gov These computational methods, including molecular docking and quantum chemistry calculations, provide insights into the binding modes and interaction energies between the inhibitor and the enzyme's active site. nih.govcdmf.org.br For instance, simulations can predict the orientation of the ligand within the protein's binding pocket and identify key amino acid residues involved in the interaction. nih.govresearchgate.net This information is invaluable for the rational design and optimization of more potent and selective enzyme inhibitors. nih.govnih.gov

Inhibition of Protein Tyrosine Phosphatase (SHP1)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play critical roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.govnih.gov Dysregulation of PTP activity is implicated in various diseases, making them attractive targets for drug development. nih.gov SHP1, a non-receptor PTP, is involved in regulating signaling in hematopoietic and epithelial cells. nih.gov The development of inhibitors for specific PTPs like SHP1 is an active area of research. While the direct inhibition of SHP1 by this compound has not been extensively documented, the exploration of small molecule inhibitors for PTPs is a significant field where such heterocyclic compounds could find application.

Exploration in Agrochemical Research

Thiadiazole derivatives have long been recognized for their diverse biological activities, which has led to their investigation in the field of agrochemicals. researchgate.net These compounds have shown potential as herbicides, fungicides, and insecticides. researchgate.net The biological activity of thiadiazole derivatives in plants can manifest in various ways, including the inhibition of photosynthesis and the disruption of essential metabolic pathways. researchgate.net

The specific substitution pattern on the thiadiazole ring, such as the bromo and methyl groups in this compound, can modulate the compound's biological efficacy and spectrum of activity. Research in this area involves the synthesis of novel derivatives and their screening for activity against various pests and weeds. The goal is to develop effective and selective agrochemicals with favorable environmental profiles.

Development of Crop Protection Agents with Novel Mechanisms

Research into thiadiazole derivatives has identified promising candidates for new crop protection agents. Novel flavonol derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have demonstrated significant antifungal activity against plant pathogens such as Botrytis cinerea, a fungus responsible for gray mold disease. The mechanism of action for these derivatives appears to be novel, focusing on the disruption of the fungal cell membrane's integrity. Studies indicate that these compounds can induce the production of endogenous reactive oxygen species (ROS) within the fungus. This leads to an increase in malondialdehyde content, a marker for oxidative stress, which subsequently causes membrane lipid peroxidation and the leakage of cellular contents. This mode of action, which targets the fundamental structure of the fungal cell, holds potential for overcoming resistance developed against existing fungicides. Furthermore, other 1,3,4-thiadiazole derivatives have shown efficacy against the tobacco mosaic virus (TMV). mdpi.comarkat-usa.org

Biomedical Research Avenues (Mechanistic Focus Only)

The 1,2,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, with research pointing to its involvement in a variety of biological pathways. The ability of the thiadiazole ring to act as a bioisostere of other important biological structures, such as pyrimidine (B1678525), underpins much of its potential therapeutic relevance. nih.govmdpi.com

Investigation of Antimicrobial and Antifungal Mechanisms of Action

The antimicrobial and antifungal potential of thiadiazole derivatives is an area of intense study. A notable example is the derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which has shown potent activity against various Candida species. nih.govproquest.com Its mechanism centers on the disruption of cell wall biogenesis. nih.govproquest.com This is achieved by interfering with the normal distribution of essential cell wall components like chitin (B13524) and β(1→3) glucan. nih.govproquest.com This disruption leads to an inability to maintain cell shape, increased osmotic sensitivity, and ultimately, cell lysis. nih.govproquest.com Importantly, this action does not involve the inhibition of ergosterol, the target of commonly used azole antifungals. nih.govproquest.com

Further mechanistic insights come from studies on fused heterocyclic systems. For instance, molecular docking studies on 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives suggest that their antibacterial action may involve the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), an essential enzyme in bacterial cell wall synthesis. The same studies indicated that the antifungal effect might be linked to the inhibition of Cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal sterol biosynthesis.

| Thiadiazole Derivative Class | Proposed Target/Mechanism | Organism Type | Source |

|---|---|---|---|

| 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols | Disruption of cell wall biogenesis (chitin, β(1→3) glucan distribution) | Fungi (e.g., Candida) | nih.govproquest.com |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Inhibition of MurB enzyme | Bacteria | |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Inhibition of CYP51 (Lanosterol 14α-demethylase) | Fungi |

Elucidation of Anticancer Pathways and Molecular Targets

The 1,2,4-thiadiazole core is featured in several classes of compounds investigated for their anticancer properties, targeting a variety of molecular pathways. One key mechanism is the interference with DNA replication, a consequence of the thiadiazole ring acting as a bioisostere for pyrimidine. mdpi.com Beyond this, specific molecular targets have been identified for various derivatives.

For example, certain 1,2,3-thiadiazole (B1210528) derivatives have been found to inhibit Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins. nih.gov Other research has focused on designing 1,3,4-thiadiazole hybrids that target the c-KIT kinase, a receptor tyrosine kinase implicated in several cancers. nih.gov Additionally, 1,3,4-thiadiazole-based sulfonamides are recognized as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors and associated with cancer progression. nih.gov Other identified targets include topoisomerase II, glutaminase, and histone deacetylases. mdpi.com Some derivatives have also been shown to induce apoptosis by causing cell cycle arrest at the S and G2/M phases. nih.gov

| Thiadiazole Class | Molecular Target/Pathway | Significance | Source |

|---|---|---|---|

| 1,3,4-Thiadiazoles | DNA Replication Interference (Pyrimidine Bioisostere) | Broad-spectrum anticancer potential | mdpi.com |

| 1,2,3-Thiadiazole derivatives | Heat Shock Protein 90 (Hsp90) Inhibition | Degradation of multiple oncoproteins | nih.gov |

| 1,3,4-Thiadiazole hybrids | c-KIT Kinase Inhibition | Targeting receptor tyrosine kinase signaling | nih.gov |

| 1,3,4-Thiadiazole sulfonamides | Carbonic Anhydrase IX (CA IX) Inhibition | Disrupting tumor microenvironment and pH regulation | nih.gov |

| Various 1,3,4-Thiadiazole derivatives | Topoisomerase II, Glutaminase, HDACs | Inhibition of DNA maintenance and cancer cell metabolism | mdpi.com |

| Various 1,3,4-Thiadiazole derivatives | Induction of Apoptosis (Cell Cycle Arrest) | Promoting programmed cell death in cancer cells | nih.gov |

Studies on Antiviral Action and Target Identification

The structural similarity of the thiadiazole ring to pyrimidine also underpins its investigation as a scaffold for antiviral agents. nih.gov Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV-1 and HIV-2). arkat-usa.orgnih.gov Studies on chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles showed significant anti-HIV-1 activity. nih.gov The antiviral potency appears to be influenced by the electronic properties of the substituents on the molecule. nih.gov

Furthermore, specific derivatives have shown activity against other viruses. For example, certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory effects against Hepatitis B Virus (HBV) DNA. mdpi.com Other studies have reported activity against Herpes Simplex Virus-1 (HSV-1), Sindbis virus, and Coxsackie virus B4. nih.gov The mechanism is often linked to the ability of these compounds to interfere with viral replication processes, leveraging their role as nucleoside analogs. nih.gov

Role in Antioxidant Activity and Related Molecular Pathways

Thiadiazole derivatives have been explored for their antioxidant properties. The primary mechanism of action for these compounds as antioxidants involves the neutralization of reactive oxygen species (ROS). mdpi.comnih.gov This is accomplished through pathways such as hydrogen atom donation (HAT) or single electron transfer (SET), which effectively quench the damaging free radicals. nih.gov The antioxidant capacity of these compounds is often evaluated using techniques like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com

Interestingly, the role of thiadiazole derivatives in relation to oxidative stress can be dual-natured. While many derivatives act as classical antioxidants by neutralizing ROS, some exhibit a pro-oxidant effect in specific biological contexts. For instance, the antifungal mechanism of certain flavonol derivatives containing a 1,3,4-thiadiazole ring involves the induction of ROS within the fungal cells, leading to oxidative damage and cell death. This highlights the nuanced and context-dependent interaction of these compounds with cellular redox systems.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. frontiersin.orgyoutube.com These powerful computational tools offer the potential to dramatically accelerate the identification of novel bioactive molecules and predict their properties with increasing accuracy.

In the context of thiadiazole derivatives, AI and ML can be applied in several ways:

High-Throughput Virtual Screening: Machine learning models can be trained on large datasets of known compounds to predict the biological activity of new, untested molecules. For instance, a deep neural network was successfully trained to identify molecules with antibacterial activity, leading to the discovery of halicin, a structurally novel antibiotic. nih.gov This approach could be used to screen vast virtual libraries for compounds based on the 3-Bromo-5-methyl-1,2,4-thiadiazole scaffold, identifying candidates with high potential for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models, which correlate the chemical structure of a compound with its biological activity, are becoming more sophisticated with the application of machine learning. A study on thiazole (B1198619) derivatives used an open-source Python script to build a QSAR model for discovering potential anticancer leads, demonstrating the utility of this approach. nih.gov Such models can guide the rational design of new this compound derivatives with enhanced efficacy.